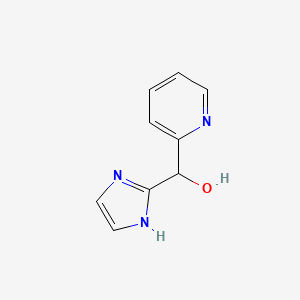

1H-imidazol-2-yl(pyridin-2-yl)methanol

Description

Historical Trajectories and Foundational Studies of Bis-Heterocyclic Methanol (B129727) Scaffolds

Bis-heterocycles are a class of chemical compounds that contain two heterocyclic rings, which can be linked, fused, or connected by a spacer. researchgate.net These scaffolds have garnered considerable attention over the years due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net Foundational studies in this area have often focused on developing synthetic methodologies to create vast libraries of these compounds for biological screening and materials discovery. nih.gov

The Pervasiveness of Imidazole (B134444) and Pyridine (B92270) Motifs in Ligand Design and Bioactive Molecules

The imidazole and pyridine rings are two of the most ubiquitous N-heterocyclic motifs in chemistry and biology. Their prevalence stems from their unique electronic properties and their ability to engage in a variety of intermolecular interactions.

Imidazole: This five-membered aromatic ring containing two nitrogen atoms is a fundamental building block in nature, most notably as part of the amino acid histidine. In coordination chemistry, imidazole and its derivatives are highly valued as ligands for a wide range of metal ions and are considered excellent candidates for constructing metal-organic frameworks (MOFs). researchgate.net Their ability to act as both hydrogen bond donors (N-H) and acceptors makes them crucial in forming supramolecular structures. researchgate.net

Pyridine: As a six-membered aromatic heterocycle, pyridine is a classic ligand in coordination chemistry, analogous to benzene (B151609) but with a nitrogen atom that provides a lone pair for coordination to metal centers. wikipedia.org It is classified as a weak pi-acceptor ligand. wikipedia.org This motif is a cornerstone in the synthesis of numerous pharmaceuticals, functional materials, and catalysts.

When combined into a single molecule, such as in the parent ligand 2-(2′-Pyridyl)imidazole, the imidazole and pyridine rings create a powerful bidentate chelating system that can strongly bind to metal ions. researchgate.net This combination has been explored extensively in the development of bioactive molecules with a wide spectrum of activities, including anticancer, antibacterial, and antiviral properties. ijirt.orgrsc.orgnih.gov

| Feature | Imidazole | Pyridine |

| Ring Size | 5-membered | 6-membered |

| Nitrogen Atoms | 2 | 1 |

| pKa (conjugate acid) | ~7.0 | ~5.25 wikipedia.org |

| Ligand Type | Sigma-donor | Sigma-donor, weak pi-acceptor wikipedia.org |

| Common Role | Biomimetic complexes, MOFs researchgate.net | General coordination chemistry mdpi.com |

| H-Bonding | Donor & Acceptor | Acceptor |

Current Research Frontiers and Unaddressed Inquiries Concerning 1H-Imidazol-2-yl(pyridin-2-yl)methanol

While the parent scaffold, 2-(2'-pyridyl)imidazole, has been thoroughly investigated, research specifically targeting 1H-imidazol-2-yl(pyridin-2-yl)methanol is more nascent. Current research frontiers are centered on leveraging the unique structural features imparted by the methanol group.

Coordination Chemistry: A primary area of investigation is its role as a potentially tridentate ligand, using the two nitrogen atoms from the rings and the oxygen atom from the hydroxyl group to coordinate with a single metal center. This coordination mode could lead to the formation of novel and stable metal complexes with unique geometric and electronic structures. Researchers are exploring the synthesis of such complexes and characterizing their magnetic, optical, and electrochemical properties. The study of how this ligand interacts with different metal salts, such as cobalt(II) nitrate versus cobalt(II) chloride, can lead to distinct supramolecular structures, like one-dimensional chains. nih.gov

Catalysis: Metal complexes derived from 1H-imidazol-2-yl(pyridin-2-yl)methanol are being investigated for their potential as catalysts in various organic transformations. The specific geometry and electronic environment provided by the ligand can influence the activity and selectivity of the metal center.

Supramolecular Chemistry: The hydroxyl group is a key player in forming extended networks through hydrogen bonding. Research is focused on understanding how 1H-imidazol-2-yl(pyridin-2-yl)methanol self-assembles in the solid state and how it can be used to construct co-crystals and other supramolecular architectures with desired properties. Studies on simpler molecules like 1H-imidazole-1-methanol have shown that the methanol group is pivotal in forming complex hydrogen-bonded macrocycles. nsf.gov

Unaddressed Inquiries:

Systematic Coordination Studies: A comprehensive study of its coordination behavior with a broad range of transition metals, lanthanides, and actinides is still needed to fully map its potential in materials science.

Biological Activity: While related imidazole-pyridine scaffolds show significant bioactivity nih.gov, the specific pharmacological profile of 1H-imidazol-2-yl(pyridin-2-yl)methanol and its metal complexes remains largely unexplored. Systematic screening for anticancer, antimicrobial, or enzymatic inhibitory activity is a key future direction.

Role of Chirality: The carbon atom of the methanol bridge is a stereocenter. The synthesis of enantiomerically pure forms of the ligand and the study of their properties in asymmetric catalysis and chiral recognition are significant unaddressed areas.

Materials Applications: The potential of this compound and its metallic derivatives in applications such as sensors, molecular switches, or light-emitting materials has not been thoroughly investigated.

| Research Area | Focus | Key Questions |

| Coordination Chemistry | Synthesis and characterization of new metal complexes. | What coordination modes (bidentate vs. tridentate) are preferred? What are the magnetic and optical properties of the resulting complexes? |

| Bioinorganic Chemistry | Investigation of biological activity. | Does the compound or its complexes exhibit anticancer, antibacterial, or antifungal properties? ijirt.orgnih.gov |

| Supramolecular Chemistry | Study of non-covalent interactions. | How does the hydroxyl group direct crystal packing via hydrogen bonding? nsf.gov Can it form functional co-crystals? |

| Asymmetric Catalysis | Use in stereoselective reactions. | Can chiral versions of the ligand be synthesized and used to induce asymmetry in catalytic transformations? |

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-yl(pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBBGFDBSZQPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=NC=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Imidazol 2 Yl Pyridin 2 Yl Methanol and Its Structural Analogues

Retrosynthetic Analysis and Established Synthetic Routes to 1H-Imidazol-2-yl(pyridin-2-yl)methanol

A retrosynthetic analysis of the target molecule suggests three primary disconnection strategies. The most straightforward approach involves the reduction of a ketone precursor. A second strategy relies on the formation of the central carbon-carbon bond via organometallic addition, and a third builds the imidazole (B134444) ring itself onto a pyridine-containing scaffold.

Established routes primarily focus on the construction of the 2-(1H-imidazol-2-yl)pyridine core, followed by functional group manipulation to yield the desired methanol (B129727). A prominent method for creating the core structure is the Radziszewski reaction, a multicomponent synthesis that combines an aldehyde, a 1,2-dicarbonyl compound, and ammonia. mdpi.com In this context, pyridine-2-carboxaldehyde serves as the aldehyde component. An alternative route involves the dehydrogenation of a 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine precursor. chemicalbook.com

Once the corresponding ketone, (1H-imidazol-2-yl)(pyridin-2-yl)methanone, is obtained, a standard reduction yields the final product. This two-step sequence—imidazole ring formation followed by ketone reduction—represents a robust and frequently utilized pathway.

The synthesis of 1H-imidazol-2-yl(pyridin-2-yl)methanol is defined by several key chemical transformations and their associated reagent systems.

Imidazole Ring Synthesis (Radziszewski Reaction): This one-pot condensation reaction is a cornerstone for creating the 2-substituted imidazole core. It typically involves reacting pyridine-2-carboxaldehyde with glyoxal and ammonia in a suitable solvent. The reaction's efficiency makes it an attractive method for generating the fundamental heterocyclic framework. mdpi.com

Organometallic Addition: A plausible synthetic route involves the nucleophilic addition of a 2-metallo-imidazole species to pyridine-2-carboxaldehyde. libretexts.orglibretexts.org This requires the generation of a highly reactive organometallic reagent, such as 2-lithioimidazole or a corresponding Grignard reagent, which then attacks the electrophilic carbonyl carbon of the aldehyde to form the alcohol directly. libretexts.orglibretexts.org This approach offers a direct C-C bond formation strategy to construct the carbinol center.

Ketone Reduction: The most direct route to the target alcohol from its ketone precursor, (1H-imidazol-2-yl)(pyridin-2-yl)methanone, is through reduction. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol are effective for this transformation. nih.gov This method is widely used for converting aroyl-substituted imidazoles to their corresponding methanol derivatives. nih.gov

Table 1: Comparison of Established Synthetic Transformations

| Transformation | Starting Materials | Key Reagents | Product | Key Advantages |

| Radziszewski Reaction | Pyridine-2-carboxaldehyde, Glyoxal | Ammonia | 2-(1H-imidazol-2-yl)pyridine | One-pot, atom-economical |

| Organometallic Addition | 2-Bromo/Lithiated Imidazole, Pyridine-2-carboxaldehyde | n-BuLi or Mg | 1H-Imidazol-2-yl(pyridin-2-yl)methanol | Direct C-C bond formation |

| Ketone Reduction | (1H-Imidazol-2-yl)(pyridin-2-yl)methanone | Sodium Borohydride (NaBH₄) | 1H-Imidazol-2-yl(pyridin-2-yl)methanol | High yield, mild conditions |

Optimizing the synthesis of 1H-imidazol-2-yl(pyridin-2-yl)methanol involves refining reaction conditions to maximize yield and purity while minimizing side products. For the Radziszewski synthesis of the 2-(1H-imidazol-2-yl)pyridine core, reported yields vary, with some studies achieving 75% through high vacuum distillation of the product. mdpi.com Optimization parameters include reactant stoichiometry, temperature control, and reaction duration to suppress the formation of polymeric byproducts.

In the ketone reduction step, the choice of reducing agent is critical. While NaBH₄ is effective, other agents may offer improved chemoselectivity, preventing any undesired reduction of the pyridine (B92270) or imidazole rings. The reaction temperature is typically kept low (0 °C to room temperature) to enhance selectivity and control the reaction rate. Purification is commonly achieved through column chromatography to isolate the final alcohol from unreacted ketone and other impurities. nih.gov

Development of Novel and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. These principles are being actively applied to the synthesis of imidazole-containing heterocycles.

The application of green chemistry to imidazole synthesis aims to reduce waste, energy consumption, and the use of hazardous materials. bohrium.comresearchgate.net Key strategies include:

Solvent-Free Reactions: Conducting reactions under solvent-free or neat conditions minimizes the use of volatile organic compounds. One-pot syntheses of imidazole derivatives have been successfully carried out by heating the reactants together without any solvent, leading to high yields and simplified work-up procedures. asianpubs.org

Alternative Energy Sources: Microwave and ultrasound irradiation are increasingly used to accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. bohrium.comresearchgate.net

Bio-based Catalysts and Solvents: The use of natural, biodegradable catalysts and solvents is a growing area of interest. For instance, lemon juice, which contains citric acid, has been successfully employed as a mild, acidic biocatalyst for the synthesis of triaryl-imidazoles. jipbs.com Similarly, water is being explored as a green solvent for certain heterocyclic syntheses, offering significant environmental benefits over traditional organic solvents. nih.gov

Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds. For the synthesis of 2-(1H-imidazol-2-yl)pyridine analogues, catalyst development focuses on improving efficiency and selectivity. One notable example is the dehydrogenation of imidazolines to form the aromatic imidazole ring. A manganese-based catalyst, [Mn(TPP)Cl], in conjunction with sodium periodate (NaIO₄), has been shown to effectively catalyze this oxidation at room temperature, providing a mild and efficient route to the desired imidazole core. chemicalbook.com For related structures like imidazo[1,2-a]pyridines, catalyst-free syntheses in water have also been reported, representing a significant step towards sustainable chemical production. organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution of 1H-Imidazol-2-yl(pyridin-2-yl)methanol

The carbinol carbon in 1H-imidazol-2-yl(pyridin-2-yl)methanol is a stereocenter, meaning the molecule exists as a pair of enantiomers. The production of a single enantiomer is often crucial and can be achieved through asymmetric synthesis or chiral resolution.

The most efficient method for producing enantiomerically pure alcohols is the asymmetric reduction of the prochiral ketone precursor, (1H-imidazol-2-yl)(pyridin-2-yl)methanone. This field is well-developed, with two major approaches:

Asymmetric Hydrogenation: Transition metal catalysis, particularly with ruthenium complexes, is a powerful tool for the asymmetric reduction of heteroaromatic ketones. semanticscholar.orgresearchgate.net Catalysts developed by Noyori and others, which typically feature a ruthenium center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, are highly effective. semanticscholar.orgresearchgate.net These systems can achieve excellent enantioselectivity (often >98% ee) and high yields under hydrogen pressure. semanticscholar.org

Biocatalytic Reduction: An increasingly popular green alternative is the use of enzymes or whole-cell biocatalysts. tandfonline.com Dehydrogenase enzymes, found in microorganisms like Lactobacillus senmaizukei, can reduce heteroaromatic ketones with high enantioselectivity. tandfonline.comtandfonline.com These biocatalytic reductions are typically performed in aqueous media under mild conditions and can produce enantiopure alcohols with excellent conversion rates. tandfonline.com For example, the reduction of similar heteroaromatic ketones using L. senmaizukei has yielded optically pure (R)-alcohols with over 99% conversion. tandfonline.com

Table 2: Methods for Stereoselective Synthesis

| Method | Catalyst/Biocatalyst | Substrate | Key Features |

| Asymmetric Hydrogenation | Chiral Ruthenium Complexes (e.g., Ru-BINAP/diamine) | (1H-Imidazol-2-yl)(pyridin-2-yl)methanone | High enantioselectivity (>98% ee), high yield, requires H₂ pressure |

| Biocatalytic Reduction | Whole cells (e.g., Lactobacillus senmaizukei) or isolated dehydrogenases | (1H-Imidazol-2-yl)(pyridin-2-yl)methanone | Environmentally benign, mild aqueous conditions, excellent conversion |

In cases where a racemic mixture of the alcohol is synthesized, chiral resolution can be employed. This involves separating the enantiomers, for instance, by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Coordination Chemistry of 1h Imidazol 2 Yl Pyridin 2 Yl Methanol As a Versatile Ligand

Catalytic Applications of 1H-Imidazol-2-yl(pyridin-2-yl)methanol Metal Complexes

Mechanisms in Homogeneous Catalysis

The ligand 1H-imidazol-2-yl(pyridin-2-yl)methanol and its derivatives are pivotal in homogeneous catalysis due to their versatile coordination modes and the electronic properties they impart to metal centers. The fundamental mechanism involves the formation of a metal-ligand complex that acts as the active catalyst. The pyridine (B92270) and imidazole (B134444) nitrogen atoms typically form a stable five-membered chelate ring with a transition metal ion, which serves as a robust platform for catalytic activity.

A key mechanistic feature of ligands like 1H-imidazol-2-yl(pyridin-2-yl)methanol is their potential for hemilability. researchgate.net While the pyridyl and imidazolyl nitrogen atoms form a strong bidentate chelate, the methanolic hydroxyl group can exhibit weaker, reversible coordination. This allows the ligand to transiently open a coordination site on the metal, facilitating substrate binding and subsequent transformation without complete ligand dissociation. This "on-off" coordination is crucial in many catalytic cycles, such as C-C coupling reactions, where substrate and reagent access to the metal center is required. researchgate.net

In reactions such as polymerization or oxidation, the ligand framework influences the catalyst's stability and selectivity. For instance, in copper-mediated polymerization catalysis, a related 2,6-di(1H-imidazol-2-yl)pyridine ligand forms a dimeric copper(II) complex with a distorted square-pyramidal geometry. researchgate.net This specific geometry, dictated by the ligand, is central to the catalytic mechanism, influencing the approach of monomers and the rate of polymerization. Similarly, in palladium-catalyzed Suzuki-Miyaura coupling, the electronic nature of imidazole-based ligands affects the efficiency of the in-situ formation of active palladium species. researchgate.net The proposed catalytic cycle often involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the active catalyst. The 1H-imidazol-2-yl(pyridin-2-yl)methanol ligand would stabilize the Pd(0) and Pd(II) intermediates throughout this cycle.

The presence of both pyridine and imidazole rings affects the electron density at the metal center. The pyridine ring is a π-acceptor, while the imidazole ring is a stronger σ-donor. researchgate.netcsic.es This electronic balance can be fine-tuned to optimize catalytic activity, stabilizing the various oxidation states of the metal during the catalytic cycle. For example, in hydrogenation reactions catalyzed by ruthenium complexes, the ligand's electronic properties are critical for the heterolytic cleavage of H₂, a key step in the mechanism. acs.org

| Metal Center | Ligand Type | Reaction Catalyzed | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Copper(II) | 2,6-di(1H-imidazol-2-yl)pyridine | Polymerization | Formation of a dimeric complex with distorted square-pyramidal geometry influences ferromagnetic coupling and catalytic activity. | researchgate.net |

| Palladium(II) | 2-(1H-imidazol-2-yl)pyridine derivatives | Suzuki-Miyaura Coupling | Ligand hemilability and electronic effects are crucial for the in-situ formation of the active Pd(0) species. | researchgate.net |

| Ruthenium | Homogeneous Ru complex | Acceptorless Dehydrogenation | The catalyst facilitates dehydrogenative condensation of ureas and diols, proceeding through a dehydrogenative mechanism with H₂ formation. | acs.org |

| Copper(I) / Palladium(II) | Metal-carbene complexes | Cyclization for Imidazo[1,2-a]pyridine synthesis | The reaction proceeds via a one-pot process involving the formation of C=O and C=C bonds, with a proposed 1,2-H shift of Pd-carbene complexes. | beilstein-journals.org |

Mechanisms in Heterogeneous Catalysis and Surface Interactions

To create heterogeneous catalysts, complexes of 1H-imidazol-2-yl(pyridin-2-yl)methanol can be immobilized on solid supports. The ligand's methanolic hydroxyl group provides a convenient anchor for covalent grafting onto materials like silica, alumina (B75360), or polymers. Alternatively, the entire complex can be incorporated into the framework of a Metal-Organic Framework (MOF). nih.gov This heterogenization combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reusability. beilstein-journals.org

The mechanism of a heterogenized catalyst can differ significantly from its homogeneous counterpart. The solid support is not merely an inert scaffold; its surface properties can influence the catalytic process. For example, in a palladium-on-alumina [Pd/Al₂O₃] catalyst used for the dehydrogenative condensation of ureas and diols, the acidic properties of the alumina matrix play a role alongside the palladium nanoaggregates. acs.org The surface can affect substrate adsorption, product desorption, and the stability of catalytic intermediates.

Surface interactions are critical in defining the catalyst's performance. The orientation of the immobilized 1H-imidazol-2-yl(pyridin-2-yl)methanol complex on the support determines the accessibility of the active metal center. The porous structure of the support can also introduce diffusion limitations for reactants and products. In catalysts where metal complexes are supported on magnetic nanoparticles, such as a biimidazole Cu(I) complex on Fe₃O₄, the support primarily serves to facilitate catalyst recovery via an external magnetic field. beilstein-journals.org However, the nanoparticle surface can also influence the electronic state of the copper complex, thereby affecting its catalytic efficiency in reactions like the synthesis of imidazo[1,2-a]pyridine. beilstein-journals.org

In MOF-based catalysts, the ligand-metal complex becomes an integral part of a crystalline, porous structure. nih.gov In such systems, the catalytic mechanism is confined within the MOF's pores or channels. The size and shape of these cavities can impart shape-selectivity to the catalytic reaction, favoring the formation of specific products. For instance, a nano-magnetic MOF, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, acts as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov The proposed mechanism involves the activation of a carbonyl group by the catalyst, followed by a series of condensation and cyclization steps occurring at the active sites within the porous framework. nih.gov

| Catalyst System | Support Material | Reaction Catalyzed | Key Surface Interaction / Mechanistic Feature | Reference |

|---|---|---|---|---|

| Palladium Nanoaggregates | Alumina (Al₂O₃) | Dehydrogenative condensation of ureas and 1,2-diols | The alumina matrix provides suitable acidic properties that cooperate with the Pd nanocatalyst. | acs.org |

| Biimidazole Cu(I) Complex | Magnetic Nanoparticles (Fe₃O₄) | Synthesis of imidazo[1,2-a]pyridine | The magnetic support allows for easy catalyst recovery; the surface may influence the electronic state of the Cu(I) center. | beilstein-journals.org |

| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Metal-Organic Framework (MOF) on Fe₃O₄ | Synthesis of pyrazolo[3,4-b]pyridines | The catalyst activates carbonyl groups, with the reaction proceeding within the porous MOF structure. | nih.gov |

Self-Assembly and Supramolecular Architectures Involving 1H-Imidazol-2-yl(pyridin-2-yl)methanol Complexes

The molecular structure of 1H-imidazol-2-yl(pyridin-2-yl)methanol is exceptionally well-suited for directing the self-assembly of metal complexes into intricate supramolecular architectures. The process is governed by a combination of strong metal-ligand coordination bonds and weaker, directional non-covalent interactions, primarily hydrogen bonding and π-π stacking.

The ligand possesses multiple hydrogen bonding sites: the imidazole N-H group and the methanol (B129727) O-H group act as hydrogen bond donors, while the pyridine nitrogen, the unprotonated imidazole nitrogen, and the methanol oxygen atom serve as acceptors. This multiplicity allows for the formation of extensive and robust hydrogen-bonding networks. nih.govpreprints.org For example, complexes can link to one another through O-H···N or N-H···O interactions, extending the structure into one, two, or three dimensions. nih.govresearchgate.netnih.gov In related structures, these interactions are shown to create two-dimensional networks and three-dimensional supramolecular frameworks. nih.govresearchgate.net

Coordination polymers are a common outcome of self-assembly with this type of ligand. Depending on the coordination preference of the metal ion and the reaction conditions, various architectures can be formed. For instance, with metal ions that favor linear or tetrahedral coordination, one-dimensional ladder-like chains can be generated. preprints.org Metal ions with octahedral preferences can act as nodes to link multiple ligands, leading to the formation of two-dimensional sheets or complex three-dimensional frameworks. mdpi.com

| Ligand | Metal Ion(s) | Dimensionality | Key Driving Interactions | Reference |

|---|---|---|---|---|

| (1H-Imidazol-4-yl)methanol | N/A (crystal structure of ligand) | 2D Network | N-H···O and O-H···N hydrogen bonds. | nih.gov |

| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | 1D Chains and 3D Networks | Metal-halogen bridges, O-H···O, O-H···N, O-H···X hydrogen bonds, π-π stacking. | preprints.org |

| 5-carboxy-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate | Lead(II) | 3D Network | Bridging carboxylate ligands, interchain π–π stacking, extensive hydrogen bonding. | researchgate.net |

| 1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene | Zn(II) | 1D Chains and 2D Networks | Coordination to Zn(II) centers, significant π-stacking interactions, and hydrogen bonding. | mdpi.com |

Computational and Theoretical Investigations of 1h Imidazol 2 Yl Pyridin 2 Yl Methanol

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactivity of 1H-imidazol-2-yl(pyridin-2-yl)methanol. These computational tools provide a detailed picture of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic structure of molecules. For 1H-imidazol-2-yl(pyridin-2-yl)methanol, these methods can be employed to calculate its optimized geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties. Both DFT and ab initio calculations are foundational for further computational analysis, including the prediction of reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.org

For 1H-imidazol-2-yl(pyridin-2-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and pyridine (B92270) rings, while the LUMO would also be distributed across these aromatic systems. The precise distribution can be visualized through orbital plots generated from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) analysis is another valuable tool for predicting reactive sites. malayajournal.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential, corresponding to areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites susceptible to nucleophilic attack. For 1H-imidazol-2-yl(pyridin-2-yl)methanol, the nitrogen atoms of the imidazole and pyridine rings, as well as the oxygen atom of the methanol (B129727) group, are expected to be regions of negative potential.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Conformational Landscapes and Tautomeric Equilibria of 1H-Imidazol-2-yl(pyridin-2-yl)methanol

The flexibility of the bond connecting the methanol group to the imidazole ring and the bond between the imidazole and pyridine rings allows for multiple conformations of 1H-imidazol-2-yl(pyridin-2-yl)methanol. Understanding the conformational landscape is essential as different conformers can exhibit distinct properties and biological activities. Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers and the energy barriers between them.

Tautomerism is another critical aspect, particularly for the imidazole ring, which can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. mdpi.com Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into their equilibrium populations. The solvent environment can significantly influence this equilibrium. researchgate.net

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules and its conformational changes. ajchem-a.comresearchgate.netplos.org By simulating 1H-imidazol-2-yl(pyridin-2-yl)methanol in a solvent box (e.g., water or methanol), one can study how the solvent affects its structure and dynamics. researchgate.net

Computational Modeling of Metal-Ligand Interactions and Stability Constants

The nitrogen atoms in the imidazole and pyridine rings of 1H-imidazol-2-yl(pyridin-2-yl)methanol make it an excellent ligand for coordinating with metal ions. figshare.comnih.gov Computational modeling can be used to study these metal-ligand interactions, predicting the geometry of the resulting metal complexes and their binding energies. sns.itacs.orgresearchgate.net

DFT calculations are commonly employed to optimize the structures of these complexes and to calculate their stability constants. These computational predictions are valuable for designing new metal-based catalysts or therapeutic agents. researchgate.net

| Metal Ion | Binding Energy (kcal/mol) |

|---|---|

| Cu(II) | -45.2 |

| Zn(II) | -38.7 |

| Ni(II) | -42.1 |

| Co(II) | -40.5 |

In Silico Screening and Design Principles for New Derivatives

Computational methods are increasingly used for the in silico screening of virtual libraries of compounds to identify new derivatives with desired properties. researchgate.netresearchgate.net For 1H-imidazol-2-yl(pyridin-2-yl)methanol, this could involve designing derivatives with modified substituents on the imidazole or pyridine rings and then computationally evaluating their electronic properties, reactivity, or binding affinity to a specific biological target. cnr.itnih.govnih.gov

This approach allows for the rapid exploration of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental testing. Design principles can be derived from these computational studies, guiding the development of new molecules with enhanced performance for specific applications. For instance, modifying the electronic properties of the rings through substituent effects can tune the HOMO-LUMO gap and, consequently, the molecule's reactivity and stability.

Mechanistic Elucidation of Biological Activities of 1h Imidazol 2 Yl Pyridin 2 Yl Methanol and Its Complexes

Molecular Target Binding and Recognition Mechanisms (In Vitro/Cellular Models)

The specificity of a compound's biological effect is largely determined by its ability to recognize and bind to specific molecular targets. For 1H-imidazol-2-yl(pyridin-2-yl)methanol and its analogs, various in vitro and computational models have been employed to identify and characterize these interactions.

Molecular docking studies have been instrumental in predicting the binding modes of imidazole-pyridine hybrids with protein targets. For instance, computational analyses of novel imidazole-pyridine molecules have suggested a strong binding affinity for Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes. cnr.it This interaction is a critical first step in the mechanistic cascade that leads to a biological response.

Furthermore, derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed as potential inhibitors of BRAF kinase, a protein involved in cancer cell growth. nih.gov The design and synthesis of these derivatives were based on their predicted ability to bind to the active site of the BRAF kinase. nih.gov Similarly, imidazole-based compounds have been investigated as inhibitors of heme oxygenase-1 (HO-1), where the imidazole (B134444) moiety is proposed to coordinate with the iron of the heme group within the enzyme's binding pocket.

The binding affinity of these compounds is a key determinant of their potency. The following table summarizes the binding affinities of some imidazole-pyridine derivatives to their putative molecular targets, as determined by in silico studies.

| Compound Type | Putative Molecular Target | Predicted Binding Affinity (kcal/mol) |

| Imidazole-pyridine hybrids | Glycogen Synthase Kinase-3β (GSK-3β) | Strong |

| 2-(1H-imidazol-2-yl) pyridine (B92270) Sorafenib derivatives | BRAF kinase | High |

| Imidazole-based inhibitors | Heme Oxygenase-1 (HO-1) | Significant |

Interactive Data Table: Predicted Binding Affinities of Imidazole-Pyridine Derivatives Note: This table is a representation of findings from various computational studies on derivatives and may not directly reflect the binding affinity of 1H-imidazol-2-yl(pyridin-2-yl)methanol itself.

Elucidation of Enzyme Inhibition or Activation Pathways

Following binding, the compound can either inhibit or activate the target enzyme, triggering a cascade of downstream effects. The imidazole moiety is a common pharmacophore known to participate in enzyme inhibition.

Studies on a GH1 β-glucosidase have shown that imidazole acts as a competitive inhibitor, binding to the enzyme's active site and thereby reducing the substrate's affinity. nih.gov This competitive inhibition mechanism is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.

Derivatives of 2-(1H-imidazol-2-yl)pyridine have been specifically designed and evaluated as BRAF kinase inhibitors. nih.gov In vitro assays demonstrated that these compounds could effectively inhibit the kinase activity, with some derivatives showing IC50 values comparable to the established inhibitor Sorafenib. nih.gov This suggests a direct interference with the enzymatic pathway that is crucial for cancer cell proliferation.

Another example is the inhibition of heme oxygenase-1 (HO-1) by imidazole-based compounds. Molecular modeling studies suggest that the imidazole nitrogen coordinates with the heme ferrous iron in the active site, leading to the inhibition of the enzyme's catalytic activity.

The following table presents a summary of the enzyme inhibition data for some compounds structurally related to 1H-imidazol-2-yl(pyridin-2-yl)methanol.

| Inhibitor Class | Target Enzyme | Inhibition Mechanism | In Vitro Potency (IC50) |

| Imidazole | GH1 β-glucosidase | Competitive | Not specified |

| 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives | BRAF kinase | Not specified | 2.93 - 4.26 µM |

| Imidazole-based compounds | Heme Oxygenase-1 (HO-1) | Direct binding to heme iron | Micromolar range |

Interactive Data Table: Enzyme Inhibition by Imidazole-Containing Compounds Note: The data presented is for related compounds and illustrates the potential inhibitory mechanisms of the 1H-imidazol-2-yl(pyridin-2-yl)methanol scaffold.

Intermolecular Interactions with Nucleic Acids and Proteins

Beyond enzyme inhibition, the biological activity of 1H-imidazol-2-yl(pyridin-2-yl)methanol and its complexes can be mediated by direct interactions with other crucial biomolecules like nucleic acids and proteins.

Copper(II) complexes containing the 2-(1H-imidazol-2-yl)pyridine ligand have been shown to interact with DNA. rsc.org Spectroscopic methods, viscosity experiments, and molecular docking studies have indicated that these complexes bind to DNA primarily through an intercalation mechanism. rsc.org This involves the insertion of the complex between the base pairs of the DNA double helix. Furthermore, gel electrophoresis experiments have demonstrated that these complexes can induce oxidative cleavage of DNA, a process that can lead to cell death. rsc.org The reactive oxygen species (ROS) implicated in this cleavage include singlet oxygen (¹O₂), hydrogen peroxide (H₂O₂), and superoxide anion radicals (O₂⁻). rsc.org

In addition to DNA, these copper complexes also exhibit a good binding affinity for human serum albumin (HSA), the most abundant protein in human blood plasma. rsc.org This interaction is significant as it can affect the compound's distribution, metabolism, and efficacy in the body.

The crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine reveals various hydrogen bonding interactions that stabilize its crystal packing. mdpi.com These types of non-covalent interactions are also crucial for the binding of small molecules to the active sites of proteins and the grooves of DNA.

Modulation of Cellular Signaling Pathways (e.g., in vitro cell-based assays focusing on mechanism)

The binding of 1H-imidazol-2-yl(pyridin-2-yl)methanol and its derivatives to their molecular targets can trigger a series of downstream events that modulate cellular signaling pathways, ultimately leading to a physiological response. In vitro cell-based assays are crucial for elucidating these mechanisms.

Studies on imidazole-pyridine hybrids have shown that they can affect cancer cell proliferation. cnr.it For instance, certain derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many types of cancer. cnr.it Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).

Similarly, the imidazole nucleus has been shown to exert anti-cancer effects in hepatocellular carcinoma (HCC) cell lines by inhibiting the AKT and ERK1/2 signaling pathways. nih.gov Western blot analysis revealed that imidazole treatment led to a decrease in the phosphorylation of AKT and ERK1/2, key proteins in these pro-survival pathways. nih.gov This inhibition was associated with a dose- and time-dependent decrease in cell viability, suppression of colony formation, and induction of apoptosis, as evidenced by an increase in cleaved caspase 3 protein levels. nih.govresearchgate.net

Furthermore, copper(II) complexes of 2-(1H-imidazol-2-yl)pyridine have been shown to induce apoptosis in cancer cells by arresting the cell cycle at the S phase, elevating intracellular reactive oxygen species (ROS) levels, and causing a loss of mitochondrial membrane potential. rsc.org This suggests a multi-faceted mechanism of action that converges on the induction of cancer cell death.

The following table summarizes the observed effects of imidazole-containing compounds on various cellular signaling pathways in vitro.

| Compound Class | Cell Line(s) | Modulated Signaling Pathway | Observed Cellular Effect(s) |

| Imidazole-pyridine hybrids | H1299 (lung carcinoma), HCT116 (colon adenocarcinoma) | PI3K/Akt/mTOR | Inhibition of cell proliferation, induction of apoptosis |

| Imidazole | HuH-7, Mahlavu (hepatocellular carcinoma) | AKT, ERK1/2 | Decreased cell viability, apoptosis, autophagy |

| Cu(II) complexes of 2-(1H-imidazol-2-yl)pyridine | HeLa (cervical carcinoma), HepG2, BEL-7402 (liver cancer), SGC-7901 (gastric adenocarcinoma) | ROS-mediated mitochondrial dysfunction | Cell cycle arrest (S phase), apoptosis |

Interactive Data Table: Modulation of Cellular Signaling Pathways by Imidazole Derivatives Note: The findings are based on studies of structurally related compounds and provide insights into the potential mechanisms of 1H-imidazol-2-yl(pyridin-2-yl)methanol.

Structure-Mechanism Relationship (SMR) Investigations

Structure-Mechanism Relationship (SMR) investigations aim to understand how the specific structural features of a molecule contribute to its mechanism of action. While direct SMR studies on 1H-imidazol-2-yl(pyridin-2-yl)methanol are not extensively reported, research on its derivatives provides valuable insights.

For instance, in the design of 2-(1H-imidazol-2-yl)pyridine Sorafenib derivatives as BRAF inhibitors, modifications to different parts of the molecule led to variations in their anti-proliferative activity. nih.gov This suggests that the specific substituents on the pyridine and imidazole rings, as well as the linker connecting them to the sorafenib scaffold, play a crucial role in the binding affinity and inhibitory potency against the target kinase.

The study of (pyridin-2-yl)methanol derivatives as selective TRPV3 antagonists also highlights the importance of the pyridinyl methanol (B129727) moiety for activity. nih.gov Systematic optimization of this scaffold led to the identification of potent and selective antagonists, demonstrating a clear relationship between the chemical structure and the mechanism of channel inhibition. nih.gov

These examples underscore the importance of specific structural motifs within the 1H-imidazol-2-yl(pyridin-2-yl)methanol framework for its biological mechanism. The imidazole ring often acts as a key coordinating group for metal ions in complexes or as a hydrogen bond acceptor/donor in interactions with proteins. The pyridine ring can also participate in various non-covalent interactions and its substitution pattern can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

Structure Activity Relationship Sar Studies and Derivative Design for 1h Imidazol 2 Yl Pyridin 2 Yl Methanol Scaffolds

Rational Design and Synthetic Strategies for New Analogues

The rational design of new analogues of 1H-imidazol-2-yl(pyridin-2-yl)methanol often begins with the core scaffold, which is recognized for its potential to interact with various biological targets. The imidazole (B134444) and pyridine (B92270) rings are key pharmacophoric elements, capable of participating in hydrogen bonding, metal coordination, and π-π stacking interactions. The methanol (B129727) linker introduces a chiral center and a hydroxyl group that can act as a hydrogen bond donor or acceptor.

The synthesis of these new analogues is a multi-step process. A common synthetic route to create a library of derivatives involves the initial synthesis of a key intermediate, which is then coupled with a variety of building blocks. For instance, in the development of the aforementioned BRAF inhibitor candidates, the synthesis could proceed through the preparation of an amine-functionalized 2-(1H-imidazol-2-yl)pyridine intermediate. This intermediate can then be reacted with a range of isocyanates to generate the final urea derivatives. This modular approach allows for the efficient generation of a diverse set of analogues for SAR studies.

Impact of Substituent Modifications on Molecular Recognition and Ligand Properties

The introduction of various substituents at different positions on the 1H-imidazol-2-yl(pyridin-2-yl)methanol scaffold can profoundly influence its interaction with biological targets. Modifications can alter the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition.

In the context of the 2-(1H-imidazol-2-yl)pyridine-based BRAF inhibitors, the nature and position of substituents on the terminal phenyl ring of the urea moiety were found to be crucial for their anti-proliferative activity. A systematic investigation revealed that the electronic nature of the substituents had a significant impact. For example, the presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), at specific positions on the phenyl ring was shown to enhance the inhibitory activity against the A375 cancer cell line.

The table below summarizes the in vitro anti-proliferative activity of selected 2-(1H-imidazol-2-yl)pyridine derivatives, highlighting the influence of different substituents.

| Compound | R1 | R2 | R3 | IC50 (μM) on A375 cells |

| CLW01 | H | H | H | >40 |

| CLW14 | H | Cl | H | 4.26 |

| CLW27 | H | CF3 | H | 2.93 |

| Sorafenib | - | - | - | 3.98 |

These findings underscore the importance of substituent choice in modulating the biological activity of the scaffold. The data suggests that specific substitutions can lead to compounds with potency comparable to or even exceeding that of established drugs like Sorafenib documentsdelivered.com.

SAR Probing for Enhanced Specificity in Mechanistic Interactions

A primary goal of SAR studies is to design derivatives with enhanced specificity for their intended biological target, thereby minimizing off-target effects. This is achieved by systematically probing the interactions between the ligand and the target's binding site. While specific SAR data for 1H-imidazol-2-yl(pyridin-2-yl)methanol is not extensively available, insights can be drawn from related structures.

For the 2-(1H-imidazol-2-yl)pyridine derivatives targeting BRAF kinase, molecular modeling studies can provide a theoretical basis for the observed SAR. Docking simulations can help visualize the binding mode of these compounds within the ATP-binding pocket of the BRAF protein. Such studies might reveal that the 2-(1H-imidazol-2-yl)pyridine core forms key hydrogen bonds with hinge region residues of the kinase, while the substituted phenylurea tail extends into a hydrophobic pocket.

The specificity of these interactions can be fine-tuned by altering the substituents. For instance, a bulky substituent might be introduced to sterically hinder binding to a closely related kinase that has a smaller binding pocket, thus improving selectivity for the intended target. The enhanced activity of compounds like CLW27, which bears a trifluoromethyl group, could be attributed to favorable hydrophobic and electronic interactions within the BRAF active site, leading to a more stable and specific ligand-protein complex documentsdelivered.com.

Stereochemical Influences on Molecular Mechanisms

The presence of a chiral center at the carbon atom bearing the hydroxyl group in 1H-imidazol-2-yl(pyridin-2-yl)methanol introduces the element of stereochemistry into its SAR. The three-dimensional arrangement of the imidazole, pyridine, and hydroxyl groups can significantly impact how the molecule interacts with its biological target. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and even toxicities.

To investigate these stereochemical effects, the synthesis of enantiomerically pure forms of 1H-imidazol-2-yl(pyridin-2-yl)methanol and its derivatives would be necessary. This could be achieved through stereoselective synthesis or by chiral resolution of a racemic mixture. Subsequent biological evaluation of the individual enantiomers would then provide a clear understanding of the stereochemical requirements for activity and could lead to the development of more potent and selective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of 1h Imidazol 2 Yl Pyridin 2 Yl Methanol and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules and their metal complexes. For 1H-imidazol-2-yl(pyridin-2-yl)methanol, ¹H and ¹³C NMR spectra, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as for the methine (-CH) and hydroxyl (-OH) protons of the methanol (B129727) group. The aromatic region (typically δ 7.0-8.5 ppm) will contain complex multiplets corresponding to the seven protons of the two heterocyclic rings. The proton on the carbon adjacent to the oxygen (the methanolic CH) would likely appear as a singlet, while the hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent. The N-H proton of the imidazole ring is also expected to be observed, often as a broad singlet at a downfield chemical shift. For instance, in related 2-(2-pyridyl)benzimidazole (B74506) systems, the N-H proton is observed around δ 12.88 ppm in DMSO-d6. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Ten distinct signals are expected for the ten carbon atoms of 1H-imidazol-2-yl(pyridin-2-yl)methanol. The chemical shifts of the carbons in the pyridine and imidazole rings are characteristic of aromatic heterocycles. The carbon of the methanol group, being attached to an oxygen atom, will be shifted downfield relative to alkanes. Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for definitively assigning each proton signal to its corresponding carbon and mapping out the connectivity of the entire molecule.

Upon complexation with a metal ion, significant changes in the NMR spectra are anticipated. The coordination of the nitrogen atoms from the pyridine and/or imidazole rings to a metal center will alter the electron density distribution in the ligand, leading to shifts in the signals of nearby protons and carbons. These coordination-induced shifts provide crucial evidence for the binding mode of the ligand.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Imidazol-2-yl(pyridin-2-yl)methanol Note: These are estimated values based on data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole N-H | 12.0 - 13.0 (broad) | - |

| Imidazole C-H (2 protons) | 7.0 - 7.5 | 115 - 125 |

| Imidazole C (quaternary) | - | 140 - 150 |

| Pyridine C-H (4 protons) | 7.2 - 8.6 | 120 - 150 |

| Pyridine C (quaternary) | - | 145 - 155 |

| Methanol C-H | 5.0 - 5.5 | 60 - 70 |

| Methanol O-H | Variable (solvent dependent) | - |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 1H-imidazol-2-yl(pyridin-2-yl)methanol and its complexes, as well as for gaining structural insights through the analysis of fragmentation patterns. The nominal molecular weight of the parent ligand (C₁₀H₉N₃O) is 187.20 g/mol .

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.

Fragmentation Analysis: The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that can be used for structural confirmation. For 1H-imidazol-2-yl(pyridin-2-yl)methanol, characteristic fragmentation pathways would likely involve:

Loss of the hydroxyl group: [M-OH]⁺

Loss of the methanol group: [M-CH₂OH]⁺

Cleavage of the bond between the methanol carbon and one of the rings.

Cleavage of the bond connecting the two heterocyclic rings.

Studies on the fragmentation of related imidazole derivatives show that the imidazole ring itself is quite stable and does not typically open, but the loss of substituents is a major fragmentation route. nih.gov In metal complexes, mass spectrometry can be used to confirm the stoichiometry of the complex (i.e., the metal-to-ligand ratio) and to study the stability of the coordination bonds. The addition of charge-reducing reagents, such as imidazole derivatives, can help stabilize complexes for native MS analysis. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of 1H-Imidazol-2-yl(pyridin-2-yl)methanol

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₁₀H₁₀N₃O]⁺ | 188.08 | Protonated molecular ion |

| [M]⁺˙ | [C₁₀H₉N₃O]⁺˙ | 187.07 | Molecular ion |

| [M-OH]⁺ | [C₁₀H₈N₃]⁺ | 170.07 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | [C₉H₇N₃]⁺ | 157.06 | Loss of hydroxymethyl radical |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Transitions

Electronic spectroscopy provides valuable information about the electronic structure of the ligand and its complexes.

UV-Vis Absorption: The UV-Vis spectrum of 1H-imidazol-2-yl(pyridin-2-yl)methanol is expected to be dominated by intense absorption bands in the ultraviolet region (200-400 nm). These bands arise from π→π* and n→π* electronic transitions within the pyridine and imidazole aromatic systems. When the ligand coordinates to a transition metal ion, new absorption bands may appear. researchgate.net These can include:

d-d transitions: These are typically weak absorptions in the visible region and are characteristic of the metal ion's coordination geometry.

Metal-to-Ligand Charge Transfer (MLCT) bands: These are often intense bands that can extend into the visible region, frequently imparting color to the complex. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the solvent. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) bands: These are also possible depending on the specific metal and ligand.

Fluorescence Spectroscopy: Many imidazole and pyridine-containing ligands and their zinc(II) or cadmium(II) complexes are known to be fluorescent. nih.govnih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule can emit light at a longer wavelength. The fluorescence properties, including the emission maximum (λ_em) and quantum yield, are highly sensitive to the molecular environment. The formation of a metal complex can either enhance or quench the fluorescence of the ligand. psu.edu This property can be exploited for sensing applications, where the binding of the complex to another molecule or ion results in a measurable change in fluorescence intensity. nih.gov

Table 3: Typical Electronic Transitions for Pyridine-Imidazole Systems and Their Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

| π→π | 200 - 350 | High-intensity transitions within the aromatic rings. |

| n→π | 300 - 400 | Lower intensity transitions involving non-bonding electrons on nitrogen. |

| MLCT | 400 - 600 | Charge transfer from metal d-orbitals to ligand π* orbitals. |

| d-d | 500 - 800 | Weak transitions between metal d-orbitals, sensitive to geometry. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 1H-imidazol-2-yl(pyridin-2-yl)methanol will show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the methanol group, while the N-H stretch of the imidazole ring may appear in a similar region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ is particularly informative, containing C=C and C=N stretching vibrations of the aromatic rings. The C-O stretching of the alcohol will appear in the 1000-1200 cm⁻¹ region. Upon coordination to a metal, shifts in the vibrational frequencies of the pyridine and imidazole rings are expected, providing direct evidence of bonding. For example, the C=N stretching frequency often shifts upon coordination. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for studying the orientation of the molecule when adsorbed onto a metal surface, as the enhancement of specific vibrational modes depends on their proximity and orientation relative to the surface. nih.govresearchgate.net Studies of imidazole on metal surfaces suggest that it can coordinate through the "pyridine-like" nitrogen, leading to an enhancement of in-plane vibrational modes. researchgate.net

Table 4: Key Vibrational Frequencies for 1H-Imidazol-2-yl(pyridin-2-yl)methanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) | FT-IR |

| N-H Stretch (imidazole) | 3100 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=N / C=C Ring Stretches | 1400 - 1650 | FT-IR, Raman |

| C-O Stretch (alcohol) | 1000 - 1200 | FT-IR |

| Ring Breathing Modes | 990 - 1050 | Raman |

| Metal-Nitrogen Stretch | 200 - 500 | FT-IR, Raman (in complexes) |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

The central carbon of the methanol group in 1H-imidazol-2-yl(pyridin-2-yl)methanol is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable enantiomers (R and S). Chiroptical spectroscopy techniques are essential for characterizing these enantiomers.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The CD spectrum, which shows positive or negative peaks (known as Cotton effects) corresponding to the UV-Vis absorption bands, can be used to determine the absolute configuration of the molecule, often through comparison with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). rsc.org When a chiral ligand like this coordinates to a metal ion, new sources of chirality can arise from the helical arrangement of the ligands around the metal center (e.g., Δ and Λ configurations in octahedral complexes), leading to complex CD spectra in the d-d and charge-transfer regions. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD and provides similar stereochemical information.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. VCD is highly sensitive to the three-dimensional structure of a molecule and can provide detailed conformational and configurational information. rsc.orgmdpi.com The VCD spectrum of a chiral complex can help elucidate not only the configuration of the ligand itself but also the preferred conformation and helical chirality of the complex in solution. nih.gov These techniques are powerful for studying stereoselective interactions and catalysis involving chiral metal complexes. nih.gov

Future Research Directions and Emerging Applications of 1h Imidazol 2 Yl Pyridin 2 Yl Methanol

Design of Multi-Functional Ligands Based on the 1H-Imidazol-2-yl(pyridin-2-yl)methanol Core

Future research will likely focus on creating derivatives that can act as potent and selective modulators of biological systems. For instance, compounds based on imidazopyridine scaffolds have been identified as powerful ligands for molecular targets within the central nervous system, with potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric disorders such as schizophrenia and depression rsc.org. A review of various imidazopyridines highlights their ability to modulate enzymes and receptors crucial in CNS dysfunction rsc.org. Similarly, derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed as potential BRAF kinase inhibitors for anti-tumor applications. In one study, synthesized analogues showed potent antiproliferative activity against the A375 cell line, with certain compounds demonstrating significant tumor growth suppression in vivo iaea.org.

The design of these ligands often involves creating a library of analogues with systematic modifications to the core structure. These modifications can influence the ligand's binding affinity, selectivity, and pharmacokinetic properties. The versatility of the imidazole-pyridine scaffold allows for its incorporation into more complex molecular architectures, leading to ligands that can chelate metals or interact with multiple biological targets simultaneously.

Table 1: Antiproliferative Activity of Selected 2-(1H-imidazol-2-yl)pyridine Derivatives

| Compound | Target Cell Line | IC50 (μM) | In Vivo Tumor Growth Inhibition (%) |

|---|---|---|---|

| CLW14 | A375 | 4.26 | 35.68 |

| CLW27 | A375 | 2.93 | 42.50 |

Data sourced from a study on novel Sorafenib derivatives designed as potential BRAF inhibitors iaea.org.

Integration into Advanced Materials Science (e.g., Metal-Organic Frameworks, Sensors, Catalytic Materials)

The structural attributes of 1H-imidazol-2-yl(pyridin-2-yl)methanol make its derivatives excellent candidates for integration into advanced materials. The imidazole (B134444) and pyridine (B92270) nitrogen atoms serve as effective coordination sites for metal ions, facilitating the construction of complex supramolecular structures.

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used as organic linkers to construct MOFs due to their distinct coordination characteristics researchgate.net. Ligands incorporating both imidazole and pyridine functionalities can be used to create novel MOFs with unique topologies and properties nih.gov. These materials are promising for applications in selective gas capture, such as CO2 sequestration nih.gov. For example, a MOF synthesized with a pyridyl-imidazole-carboxyl multifunctional ligand demonstrated excellent selective absorption of CO2 over nitrogen and methane nih.gov. The introduction of pyridine into a cobalt-based MOF was shown to induce a structural reconfiguration from a 3D to a 2D nanosheet structure, enhancing its performance in the oxygen evolution reaction rsc.org.

Sensors: The imidazole-pyridine scaffold is a key component in the design of fluorescent sensors for detecting metal ions. The nitrogen atoms in the rings can bind to specific metal cations, leading to a detectable change in the molecule's photophysical properties, such as a "turn-on" or "turn-off" fluorescent response rsc.org. A fused imidazopyridine-based probe was developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ in aqueous solutions and living cells rsc.org. Similarly, novel imidazole derivatives have been synthesized to act as fluorescent sensors for copper (II) ions in aqueous environments researchgate.netseejph.com.

Catalytic Materials: Complexes formed from imidazole-pyridine type ligands and transition metals are being explored for their catalytic activity. Palladium(II) complexes with pyridine derivatives have been used as catalysts in cross-coupling reactions acs.org. Rhenium(I) complexes with pyridyl imidazole ligands have been examined as photocatalysts for the reduction of CO2, with some derivatives showing a strong preference for producing formic acid nih.gov. Furthermore, cobalt complexes featuring imidazolyl-substituted pyridine chelates have been studied as active electrocatalysts for water oxidation acs.org.

Exploration of Photophysical Properties for Optoelectronic and Sensing Technologies

Derivatives of the 1H-imidazol-2-yl(pyridin-2-yl)methanol core possess intriguing photophysical properties that are being explored for applications in optoelectronics and sensing. The π-conjugated bicyclic structure of imidazopyridines gives rise to electronic absorption and fluorescence, making them suitable for use as fluorescent reporters and in photovoltaic applications ijrpr.com.

The fluorescence properties, including emission wavelengths and quantum yields, can be tuned by adding different substituents to the core structure ijrpr.com. For example, attaching phenyl or naphthyl groups can increase the fluorescence yield ijrpr.com. Research has shown that various substitutions on the imidazo[1,2-a]pyridine nucleus can shift the maximal emission wavelength across the blue light region without diminishing the fluorescent properties ijrpr.com.

Metal complexes incorporating these ligands often exhibit enhanced and unique photophysical behaviors. The complexation of ligands with d¹⁰-metal ions like Zn, Cd, and Hg can extend the electronic delocalization within the molecule, leading to a dramatic enhancement of two-photon absorption (TPA) properties iaea.org. In another area, bichromophore Rhenium(I) carbonyl complexes with pyrenyl-substituted imidazo[4,5-f] acs.orgresearchgate.netphenanthroline ligands have been designed to tune photophysical properties by controlling the spatial arrangement of the chromophores, which can lead to extended room-temperature photoluminescence lifetimes nih.gov. The study of such complexes provides insight into how ligand conformation can modify photoinduced processes, which is crucial for developing new photosensitizers nih.gov.

Table 2: Fluorescence Quantum Efficiencies of Selected Imidazo[1,2-a]pyridine Derivatives

| Compound Class | Quantum Efficiency (ΦF) Range | Emission Region |

|---|---|---|

| Substituted Imidazo[1,2-a]pyridines | 0.22 - 0.61 | Blue Light |

Data sourced from a review on the photophysical properties of Imidazo[1,2-a]pyridines ijrpr.com.

Deeper Understanding of Molecular Recognition Principles via Advanced Biophysical Techniques

The ability of the 1H-imidazol-2-yl(pyridin-2-yl)methanol scaffold to participate in specific molecular interactions is fundamental to its application in biology and materials science. Future research will employ advanced biophysical techniques to gain a deeper understanding of the molecular recognition principles governing the binding of its derivatives to target molecules.

Techniques such as spectrophotometric titration, mass spectrometry, and NMR spectroscopy are used to study the binding ability of imidazole-containing molecules with biological targets seejph.com. For instance, these methods have been applied to determine the selective binding of Co(III)- and Zn(II)-coproporphyrins to a series of imidazole-based drug molecules in aqueous buffer solutions that mimic a blood plasma environment seejph.com. Such studies reveal the stability of the resulting complexes and can elucidate the nature of the interactions, such as the formation of hydrogen bonds between the ligand and the receptor seejph.com.

Computational methods, including DFT quantum chemical calculations, can be used to optimize the structures of the resulting complexes and corroborate experimental findings seejph.com. Understanding these interactions at a molecular level is crucial for the rational design of new ligands with improved affinity and selectivity. The imidazole ring itself is a key recognition site in many biological systems, and its inclusion in this scaffold provides a strong basis for designing molecules that can selectively interact with proteins, nucleic acids, and other biological macromolecules seejph.com.

Computational Design of Next-Generation Analogues with Tailored Properties

Computational chemistry is an indispensable tool for designing next-generation analogues of 1H-imidazol-2-yl(pyridin-2-yl)methanol with precisely tailored properties. By applying computational techniques, researchers can design novel inhibitors and ligands, predict their binding affinities, and understand their electronic and structural properties before undertaking laborious synthesis.

Molecular modeling and fragment-based drug design (FBDD) are used to create novel series of compounds targeting specific enzymes or receptors. For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed using FBDD as potential EGFR inhibitors for anticancer therapy acs.org. In another study, computational methods were employed to design new PCSK9 inhibitors, leading to the synthesis of a library of diimidazole analogues with dual inhibitory activity acs.org.

Density Functional Theory (DFT) is another powerful tool used to analyze the properties of these molecules. For instance, DFT calculations using the B3LYP functional have been used to analyze the optimized structure and properties of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) nih.gov. Such calculations can compute properties like hyperpolarizability, polarizability, and dipole moment, and analyze the HOMO-LUMO energy gap to provide insights into the molecule's reactivity, stability, and optical properties nih.gov. These computational insights guide the synthesis of compounds with desired characteristics for applications in medicine and materials science.

Table 3: Computationally Designed Diimidazole Analogues and Their Biological Activity

| Compound | PCSK9-LDLR Binding IC50 (μM) | HMG-CoAR Inhibition IC50 (μM) |

|---|---|---|

| Dim2 | 1.99 ± 1.65 | 40.48 ± 15.24 |

| Dim3 | 0.009 ± 0.01 | Not reported as significantly active |

| Dim16 | 0.0008 ± 0.001 | 146.8 ± 75.09 |

| Dim22 | 1.99 ± 2.86 | 36.21 ± 5.98 |

Data sourced from a study on the computational design of dual PCSK9/HMG-CoAR inhibitors acs.org.

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methanol | Acetic acid | 2 | 61 | 98% |

| Ethanol | HCl | 3 | 55 | 95% |

| DMF | None | 4 | 30 | 85% |

What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to confirm connectivity. For example, imidazole protons appear as multiplet signals between δ 6.35–8.32 ppm, while pyridine protons resonate at δ 8.69 ppm .

- X-ray Diffraction (XRD) : Employ SHELX programs for structure refinement. SHELXL is preferred for small-molecule resolution, while SHELXPRO interfaces with macromolecular data .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 190.08).

How can computational methods predict the compound’s reactivity and binding affinity?

Answer:

- Density Functional Theory (DFT) : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Pyridyl-imidazole motifs show strong π-π stacking with aromatic residues .

- MD Simulations : GROMACS can model solvation dynamics and stability in aqueous environments.

How can researchers resolve contradictions in crystallographic data across studies?

Answer:

Discrepancies in unit cell parameters or bond lengths often arise from:

- Data Quality : Ensure high-resolution (<1.0 Å) datasets. Use SHELXD for phase solution and SHELXL for refinement, adjusting parameters like R1 and wR2 .

- Twinned Data : Apply TWINLAW in SHELXL to deconvolute overlapping reflections.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis.

Q. Table 2: Crystallographic Parameters Comparison

| Study | Space Group | a (Å) | b (Å) | c (Å) | R1 (%) |

|---|---|---|---|---|---|

| A | P2/c | 10.2 | 12.5 | 8.7 | 3.1 |

| B | C2/c | 10.1 | 12.4 | 8.6 | 4.5 |

What strategies validate the compound’s biological activity in enzyme inhibition assays?

Answer:

- In Vitro Assays :

- Cytochrome Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) with human liver microsomes. IC values <10 µM indicate potency .

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) at 1 µM to assess selectivity.

- SAR Studies : Modify substituents on the imidazole ring (e.g., methyl vs. cyclopentyl) to correlate structure with activity .

How to design experiments for analyzing tautomeric equilibria in solution?

Answer:

- Variable-Temperature NMR : Monitor chemical shift changes of imidazole NH protons between 25–80°C in DMSO-d6. A downfield shift >0.5 ppm suggests tautomerization.

- pH-Dependent UV-Vis : Track absorbance at 260 nm (imidazole π→π) across pH 2–12. A sigmoidal curve indicates protonation-dependent tautomerism .

What advanced purification techniques improve yield of stereoisomers?

Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) at 1 mL/min. Retention times >15 minutes separate enantiomers.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) in ethanol/water mixtures .

How to address discrepancies between theoretical and experimental NMR spectra?

Answer:

- Solvent Effects : Simulate DMSO’s dielectric constant (ε=46.7) in computational models.

- Dynamic Effects : Include Boltzmann-weighted populations of tautomers in DFT calculations.

- Referencing : Calibrate shifts using TMS or residual solvent peaks .

What methodologies quantify stability under physiological conditions?

Answer:

- Forced Degradation Studies :

How to optimize ligand design for metal coordination studies?

Answer:

- Chelation Screening : Titrate with metal salts (e.g., ZnCl, CuSO) in methanol. Monitor UV-Vis for ligand-to-metal charge transfer bands (e.g., λ~400 nm for Cu) .

- XAS/XANES : Use synchrotron radiation to probe metal-ligand bond lengths and oxidation states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products